molecular formula C8H9F2NO B1369895 3-Ethoxy-2,6-difluoroaniline CAS No. 651734-64-4

3-Ethoxy-2,6-difluoroaniline

Cat. No. B1369895
M. Wt: 173.16 g/mol
InChI Key: GHEWYZSXEPQBOO-UHFFFAOYSA-N
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Description

3-Ethoxy-2,6-difluoroaniline is a chemical compound with the molecular formula C8H9F2NO . It has a molecular weight of 173.16 . It is a liquid at ambient temperature .


Molecular Structure Analysis

The InChI code for 3-Ethoxy-2,6-difluoroaniline is 1S/C8H9F2NO/c1-2-12-6-4-3-5(9)8(11)7(6)10/h3-4H,2,11H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

3-Ethoxy-2,6-difluoroaniline is a liquid at ambient temperature . The compound’s exact physical and chemical properties, such as boiling point, melting point, and solubility, are not provided in the available resources.

Scientific Research Applications

Spectroscopic Features and Reactivity

  • Fluorine Substitution in Difluoroanilines : The spectroscopic features and reactive nature of difluoroanilines, including 2,6-difluoroaniline, are thoroughly explored. The study focuses on the effects of fluorine substitution on aniline derivatives, using both experimental methods and Density Functional Theory (DFT) calculations. The research suggests that fluorine substitution does not significantly alter the reactivity of the amide group, thus maintaining compatibility among different difluoroanilines. Additionally, the study includes investigations into thermodynamic and nonlinear optical properties, making 2,6-difluoroaniline an appealing subject for multidisciplinary research (Kose, Bardak, & Atac, 2019).

Molecular Docking and Binding Studies

  • Ligand-Enzyme Interaction : The aforementioned study also performed molecular docking on a model enzyme structure of T4 lysozyme to explore the binding capability of 2,6-difluoroaniline. This helps in understanding the influence of fluorine substitution on difluoroanilines in terms of binding energies, which are nearly the same for 2,6-DFA compared to other derivatives (Kose, Bardak, & Atac, 2019).

Application in Organic Synthesis

  • Key Intermediate Synthesis : In the field of organic chemistry, 3-Ethoxy-2,6-difluoroaniline serves as a key intermediate in various synthetic processes. For example, it plays a role in the synthesis of prulifloxacin, an antibiotic, where its reactive nature enables the formation of complex molecular structures. The overall yield of such processes can be significantly high, demonstrating the practical utility of 3-Ethoxy-2,6-difluoroaniline in pharmaceutical synthesis (Cheng Chun, 2004).

Detection and Analysis Applications

  • Visual Detection of Copper Ions : A study involving 3-Ethoxy-N,N-diethylaniline substituted aza-BODIPY dye highlights its capability to recognize copper (II) ions through visible absorption changes and enhanced fluorescence intensity. The presence of the 3-ethoxy-N,N-diethylaniline group aids in shifting its absorption to the near-infrared region, making it a selective and sensitive probe for on-site visual detection and analysis of copper ions (Gawale et al., 2019).

Future Directions

The future directions of 3-Ethoxy-2,6-difluoroaniline are not specified in the available resources. Its applications would depend on its specific use, which is not provided .

properties

IUPAC Name

3-ethoxy-2,6-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c1-2-12-6-4-3-5(9)8(11)7(6)10/h3-4H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHEWYZSXEPQBOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50593836
Record name 3-Ethoxy-2,6-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-2,6-difluoroaniline

CAS RN

651734-64-4
Record name 3-Ethoxy-2,6-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of (3-ethoxy-2,6-difluoro-phenyl)-carbamic acid tert-butyl ester (135 g, 0.525 mol) in a mixture of dichloromethane and 10 equivalents trifluoroacetic acid (598 g, 5.25 mol) was stirred at room temperature for 1 hour and concentrated in vacuo. The pH of the residue was adjusted to pH 8 with a saturated aqueous solution of sodium bicarbonate. The organic layer was separated and the aqueous layer is extracted with ethyl acetate (3×250 mL). The organic extracts were combined, washed with a saturated aqueous solution of sodium chloride (2×), dried and concentrated in vacuo. Chromatography of the yellow residual liquid down silica gel using 25:1 hexane:ethyl acetate gave 65 g (66%) of the title compound as oil.
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135 g
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598 g
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Yield
66%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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